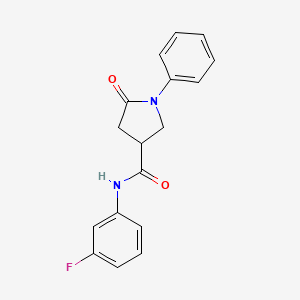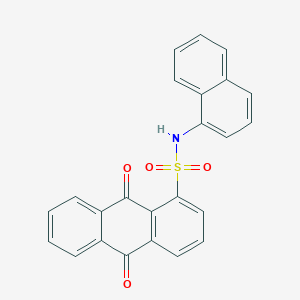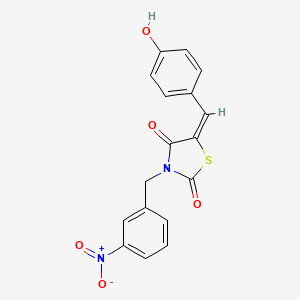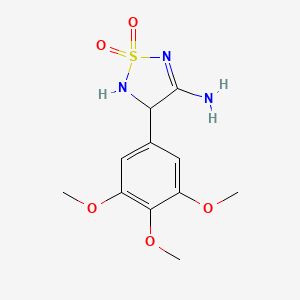
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as FPOP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies.
科学的研究の応用
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in various scientific research applications due to its ability to selectively label proteins and peptides. This labeling technique is known as fast photochemical oxidation of proteins (this compound) and involves the use of this compound to generate highly reactive hydroxyl radicals that selectively modify solvent-exposed amino acid residues in proteins and peptides. This technique has been used in various studies to gain insights into protein structure, interactions, and dynamics.
作用機序
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide generates hydroxyl radicals in the presence of hydrogen peroxide and UV light. These hydroxyl radicals react with amino acid residues in proteins and peptides, leading to modifications such as oxidation, nitration, and carbonylation. The selectivity of this compound labeling is based on the solvent accessibility of amino acid residues, with more solvent-exposed residues being more susceptible to labeling.
Biochemical and Physiological Effects:
This compound labeling has been used to study various biochemical and physiological effects, including protein-protein interactions, protein folding, and protein dynamics. This compound has also been used to study the effects of oxidative stress on proteins and peptides, which is relevant to various diseases such as neurodegenerative diseases and cancer.
実験室実験の利点と制限
One of the main advantages of N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide labeling is its ability to selectively label proteins and peptides, allowing for detailed insights into protein structure and function. This compound labeling is also a relatively fast and simple technique that can be used in various experimental conditions. However, this compound labeling does have some limitations, including the potential for non-specific labeling and the requirement for specialized equipment and expertise.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide research, including the development of new labeling strategies, the application of this compound to study membrane proteins and other challenging targets, and the integration of this compound with other techniques such as mass spectrometry and NMR spectroscopy. This compound labeling may also have potential applications in drug discovery and development, particularly in the identification of drug targets and the optimization of drug efficacy and safety.
合成法
N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with aniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a suitable catalyst to produce this compound. The purity of the final product can be improved using various purification techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFIJKRMBAIGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
